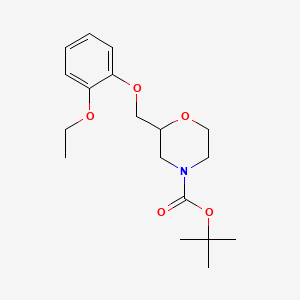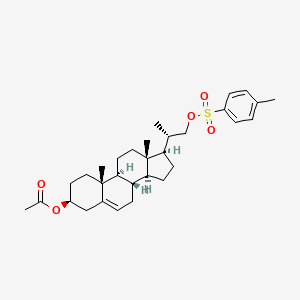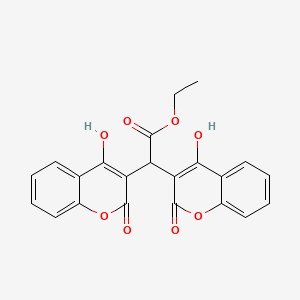
Ethyl biscoumacetate
Overview
Description
Ethyl biscoumacetate is a chemical compound that belongs to the class of coumarin derivatives. It is primarily known for its anticoagulant properties, similar to those of Warfarin. This compound is used in the prevention and treatment of thromboembolic diseases by inhibiting the synthesis of vitamin K-dependent clotting factors .
Scientific Research Applications
Ethyl biscoumacetate has a wide range of scientific research applications:
Mechanism of Action
Ethyl biscoumacetate is a vitamin K antagonist . Like all 4-hydroxycoumarin drugs, it is a competitive inhibitor of vitamin K epoxide reductase, an enzyme that recycles vitamin K, thus causing depletion of active vitamin K in blood . This prevents the formation of the active form of prothrombin and several other coagulant enzymes .
Safety and Hazards
Ethyl biscoumacetate is harmful if swallowed . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If swallowed, rinse mouth with water and do not induce vomiting . It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .
Biochemical Analysis
Biochemical Properties
Ethyl biscoumacetate interacts with various biomolecules in the body to exert its anticoagulant effect. It is known to be a Vitamin K antagonist , which means it inhibits the function of Vitamin K, a crucial factor in the blood clotting process .
Cellular Effects
The primary cellular effect of this compound is its impact on the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot . By acting as a Vitamin K antagonist, this compound disrupts this cascade, thereby preventing clot formation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to Vitamin K, thereby inhibiting its function . This prevents the activation of certain clotting factors that are dependent on Vitamin K, disrupting the coagulation cascade and preventing the formation of blood clots .
Temporal Effects in Laboratory Settings
As an anticoagulant, its effects would likely be observed shortly after administration and would persist as long as the drug remains in the system .
Dosage Effects in Animal Models
The effects of this compound in animal models have not been extensively studied. As with any drug, the effects would likely vary with different dosages, with higher doses potentially leading to increased anticoagulation and a higher risk of bleeding .
Metabolic Pathways
As a small molecule, it is likely metabolized in the liver, like many other drugs .
Transport and Distribution
As a small molecule, it is likely able to diffuse across cell membranes and distribute throughout the body .
Subcellular Localization
As a small molecule, it is likely able to diffuse into all subcellular compartments .
Preparation Methods
Ethyl biscoumacetate can be synthesized through the reaction of 4-hydroxycoumarin with ethyl acetate in the presence of a base. The reaction typically involves the formation of an intermediate, which then undergoes further reactions to yield the final product . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Ethyl biscoumacetate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives of the compound.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Comparison with Similar Compounds
Ethyl biscoumacetate is similar to other coumarin derivatives such as Warfarin, dicoumarol, and phenindione. it has unique properties that make it distinct:
Warfarin: Both compounds inhibit vitamin K epoxide reductase, but this compound has a different chemical structure and may have different pharmacokinetic properties.
Phenindione: This compound also acts as an anticoagulant but has a different mechanism of action and chemical structure compared to this compound.
This compound’s unique structure and properties make it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
ethyl 2,2-bis(4-hydroxy-2-oxochromen-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O8/c1-2-28-20(25)15(16-18(23)11-7-3-5-9-13(11)29-21(16)26)17-19(24)12-8-4-6-10-14(12)30-22(17)27/h3-10,15,23-24H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCLHQFUTFHUXNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=C(C2=CC=CC=C2OC1=O)O)C3=C(C4=CC=CC=C4OC3=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3057771 | |
| Record name | Ethyl biscoumacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3057771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
548-00-5 | |
| Record name | Ethyl biscoumacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=548-00-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl biscoumacetate [INN:BAN:NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548005 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl biscoumacetate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08794 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ETHYL BISCOUMACETATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36366 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl biscoumacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3057771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl biscoumacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.128 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL BISCOUMACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08KL644731 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
153-154 | |
| Record name | Ethyl biscoumacetate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08794 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Q1: How does Ethyl biscoumacetate exert its anticoagulant effect?
A1: this compound, like other 4-hydroxycoumarin derivatives, acts as a vitamin K antagonist. [, ] It inhibits the synthesis of vitamin K-dependent clotting factors in the liver, including factors II (prothrombin), VII, IX, and X. [, ] This inhibition leads to a decrease in the blood's ability to clot, producing the desired anticoagulant effect.
Q2: Does this compound affect any metabolic pathways beyond coagulation?
A3: Research suggests that this compound can impact the metabolism of mucopolysaccharides. Studies in rats have shown that prolonged administration of this compound lowers the content of acid mucopolysaccharides and biopolymers containing hexosamines in the aortic wall and liver. [, ] This decrease coincides with a reduction in the activity of glutamine-fructose-6-phosphate aminotransferase (GFAT) in the liver. [, ]
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C22H18O8, and its molecular weight is 406.37 g/mol.
Q4: How is this compound absorbed and distributed in the body?
A5: this compound is administered orally and absorbed from the gastrointestinal tract. [, , ] It reaches peak serum concentrations between 1 to 4 hours after administration. [] The presence of dimethicone may slightly increase the bioavailability of this compound. []
Q5: What is the primary route of elimination for this compound?
A6: this compound is rapidly metabolized in the liver, and its metabolites are primarily excreted in the urine. [, ] The geometric mean elimination half-life of the parent compound is approximately 0.66 hours, while its 7-hydroxy metabolite has a longer half-life of 2.03 hours. []
Q6: Can other drugs interfere with the metabolism of this compound?
A8: Yes, several drugs have been reported to interact with this compound. Methylphenidate, for instance, appears to slow down the rate of this compound elimination from serum, potentially leading to an enhanced anticoagulant effect. [, ]
Q7: Are there specific dietary factors that might influence the effectiveness of this compound?
A9: Patients taking this compound should maintain a consistent intake of vitamin K. [] Fluctuations in vitamin K intake can alter the drug's anticoagulant effect, making it difficult to maintain a stable therapeutic range.
Q8: Has this compound been investigated for its potential to prevent thrombosis in animal models?
A10: Yes, this compound has demonstrated efficacy in preventing experimentally induced venous thrombosis in rabbits. [, ] In these studies, this compound proved more effective than heparin in preventing thrombus formation. []
Q9: What were the outcomes of early clinical trials using this compound for myocardial infarction?
A11: Early clinical trials indicated that administering this compound to patients with myocardial infarction, alongside other standard treatments, led to a significant reduction in the death rate compared to patients who did not receive the drug. [] The reduction in mortality was estimated to be between one-third to one-half. []
Q10: What analytical techniques are commonly employed to measure this compound levels in biological samples?
A12: High-performance liquid chromatography (HPLC) is a widely used technique for the accurate measurement of this compound and its metabolite concentrations in serum. [, ]
Q11: How is the anticoagulant effect of this compound monitored in patients?
A13: The prothrombin time test, specifically the Quick one-stage method, is routinely used to monitor the anticoagulant effect of this compound in patients. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


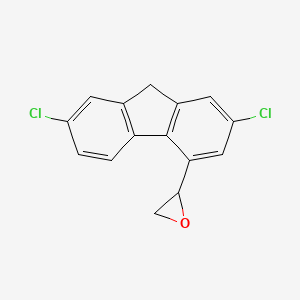
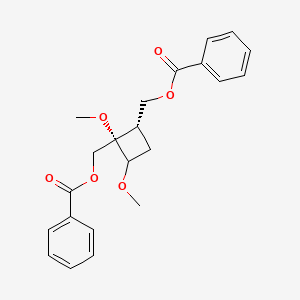
![(1R,2R,3S,4S)-2,3-difluorobicyclo[2.2.1]heptan-7-one](/img/structure/B590010.png)

![5-[1-Hydroxy-2-(2,4,5-trifluorophenyl)ethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B590013.png)
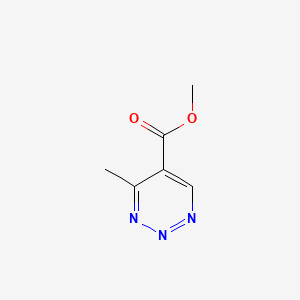
![Tris[2-(perfluorohexyl)ethyl] Phosphate](/img/structure/B590016.png)


